molecular formula C14H24N2OS B215716 2-butylsulfanyl-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one

2-butylsulfanyl-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one

Cat. No. B215716
M. Wt: 268.42 g/mol
InChI Key: GCAGWAZZCMFUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butylsulfanyl-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and future directions for further investigation.

Mechanism of Action

The mechanism of action of 2-butylsulfanyl-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one involves the inhibition of thymidylate synthase, which is an essential enzyme for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
2-butylsulfanyl-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one has been shown to have low toxicity and good bioavailability in animal models. This compound has also been shown to have good pharmacokinetic properties, including good absorption and distribution in the body. Additionally, this compound has been shown to have a high affinity for thymidylate synthase, which contributes to its potent activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-butylsulfanyl-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one in lab experiments include its potent activity against thymidylate synthase, low toxicity, and good pharmacokinetic properties. However, limitations include the need for further investigation to determine its potential side effects and the need for optimization of the synthesis method to improve yields.

Future Directions

For the investigation of 2-butylsulfanyl-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one include the optimization of the synthesis method to improve yields and reduce the number of steps involved. Additionally, further investigation is needed to determine the potential side effects of this compound and its activity against other targets. This compound also shows potential as a starting point for the development of new anticancer, antifungal, and antibacterial agents.

Synthesis Methods

2-butylsulfanyl-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one can be synthesized using various methods including the reaction of 2,6-diaminopyrimidine with 3-methyl-1-butanol and butylsulfanyl chloride in the presence of a base. Another method involves the reaction of 2,6-diaminopyrimidine with 3-methyl-1-butanol and butylsulfanyl chloride in the presence of a Lewis acid catalyst. These methods have been optimized to produce high yields of the desired compound.

Scientific Research Applications

2-butylsulfanyl-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one has shown potential as an anticancer agent due to its ability to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This compound has also shown activity against the parasite Trypanosoma cruzi, which causes Chagas disease. Additionally, this compound has been investigated for its potential as an antifungal and antibacterial agent.

properties

Product Name

2-butylsulfanyl-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one

Molecular Formula

C14H24N2OS

Molecular Weight

268.42 g/mol

IUPAC Name

2-butylsulfanyl-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one

InChI

InChI=1S/C14H24N2OS/c1-5-6-9-18-14-15-11(4)12(13(17)16-14)8-7-10(2)3/h10H,5-9H2,1-4H3,(H,15,16,17)

InChI Key

GCAGWAZZCMFUKJ-UHFFFAOYSA-N

Isomeric SMILES

CCCCSC1=NC(=O)C(=C(N1)C)CCC(C)C

SMILES

CCCCSC1=NC(=O)C(=C(N1)C)CCC(C)C

Canonical SMILES

CCCCSC1=NC(=O)C(=C(N1)C)CCC(C)C

Origin of Product

United States

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